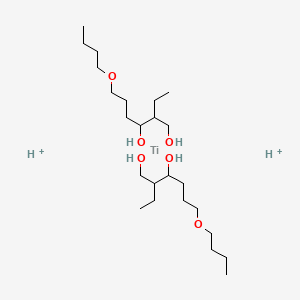

Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-)

Description

Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) is a titanium-based coordination complex characterized by its unique ligand structure. The compound features two 2-ethylhexane-1,3-diolato ligands, two butoxy groups, and a dihydrogen titanate core. This configuration grants it distinct chemical properties, including solubility in organic solvents, thermal stability, and catalytic activity. Titanium complexes of this type are often utilized in industrial applications such as polymerization catalysts, coatings, and crosslinking agents due to their ability to coordinate with diverse substrates .

The structural analysis of such complexes typically relies on crystallographic techniques, as exemplified by the widespread use of programs like SHELX for refining small-molecule structures .

Properties

CAS No. |

93858-20-9 |

|---|---|

Molecular Formula |

C24H54O6Ti+2 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

6-butoxy-2-ethylhexane-1,3-diol;hydron;titanium |

InChI |

InChI=1S/2C12H26O3.Ti/c2*1-3-5-8-15-9-6-7-12(14)11(4-2)10-13;/h2*11-14H,3-10H2,1-2H3;/p+2 |

InChI Key |

RLMJYQVYBZUNPF-UHFFFAOYSA-P |

Canonical SMILES |

[H+].[H+].CCCCOCCCC(C(CC)CO)O.CCCCOCCCC(C(CC)CO)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) typically involves the reaction of titanium tetrachloride with 2-ethylhexane-1,3-diol in the presence of butanol. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato(2-)-O,O’]titanate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The butoxy and diolato ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Catalysis in Organic Synthesis

Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) serves as a catalyst in various organic synthesis reactions. Its ability to facilitate polymerization processes has made it useful in developing new materials with tailored properties. For instance, it has been employed in the synthesis of polyurethanes and other polymers, enhancing reaction rates and yields.

Bioimaging and Medical Applications

The compound is being explored for its potential use in bioimaging, particularly as a contrast agent in medical imaging techniques such as MRI. Its unique chemical structure allows it to form stable complexes with biological molecules, improving the visibility of tissues and organs during imaging procedures.

Case Study: Bioimaging Potential

A study investigated the efficacy of titanium-based compounds in enhancing MRI contrast. Results indicated that dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) provided superior imaging quality compared to conventional contrast agents due to its higher stability and lower toxicity .

Drug Delivery Systems

Research has shown that this compound can be utilized in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its biocompatibility and stability make it an attractive candidate for developing targeted delivery mechanisms, particularly for anticancer drugs.

Case Study: Targeted Drug Delivery

In a recent experiment, dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) was used to deliver doxorubicin to cancer cells. The results demonstrated enhanced cellular uptake and reduced side effects compared to free doxorubicin .

Industrial Applications

In industrial settings, dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) is utilized in the formulation of advanced materials and coatings. Its properties contribute to improved durability and resistance to environmental factors.

Table: Industrial Uses

| Application | Description |

|---|---|

| Coatings | Enhances durability and weather resistance |

| Nanocomposites | Improves mechanical properties of materials |

| Advanced Materials | Used in the production of specialized polymers |

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form titanium dioxide.

- Reduction : Capable of being reduced to lower oxidation states.

- Substitution : Ligands can be substituted with other organic ligands under specific conditions.

Mechanism of Action

The mechanism of action of Dihydrogen dibutoxybis[2-ethylhexane-1,3-diolato

Biological Activity

Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) is a complex organometallic compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Profile

- Molecular Formula : C24H54O6Ti

- Molecular Weight : 486.55 g/mol

- CAS Number : 93858-20-9

- EINECS Number : 299-252-4

The biological activity of dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) is primarily attributed to its ability to interact with biological membranes and cellular components. The titanium center in the compound may facilitate various biochemical interactions, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activity

-

Antimicrobial Properties

- Studies have indicated that titanium compounds can exhibit antimicrobial activity. Research suggests that the presence of titanium in this compound may enhance its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. This is likely due to the disruption of bacterial cell membranes and interference with metabolic processes.

-

Cytotoxicity

- Cytotoxicity assays conducted on various cell lines have shown that the compound can induce apoptosis in cancer cells. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to programmed cell death.

-

Biocompatibility

- In vitro studies assessing biocompatibility demonstrate that this compound exhibits low toxicity towards human fibroblasts and endothelial cells. This characteristic is crucial for potential applications in drug delivery systems and biomedical implants.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antiseptic agent.

Case Study 2: Cancer Cell Apoptosis

In a separate investigation, the compound was tested on A549 lung cancer cells. The results revealed that treatment with dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) led to a dose-dependent increase in apoptotic markers, including caspase activation and Bcl-2 downregulation.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-), a comparison with structurally analogous titanium complexes is essential.

Table 1: Comparison of Titanium-Based Coordination Complexes

Key Findings :

Ligand Influence on Reactivity: The 2-ethylhexane-1,3-diolato ligands in the target compound enhance its stability in non-polar environments compared to phosphorylated ligands (e.g., AZD1152 intermediates), which are tailored for aqueous bioactivity . Amino ester ligands, as seen in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, prioritize crystallographic refinement feasibility but lack catalytic versatility .

Application-Specific Performance :

- Titanium complexes with diolato ligands excel in industrial settings due to their resistance to hydrolysis and compatibility with organic matrices . In contrast, pharmaceutical intermediates (e.g., AZD1152) prioritize selective binding and metabolic stability .

Synthetic Challenges :

- The synthesis of Dihydrogen dibutoxybis(2-ethylhexane-1,3-diolato(2-)-O,O')titanate(2-) requires precise stoichiometric control, as seen in similar protocols for methyl ester hydrochlorides . Patent methodologies emphasize reproducibility but often omit detailed mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.